1.6-Fold Higher Cellular Internalization Compared to Tat Monomer
In a direct head-to-head comparison using fluorescently labeled peptides in triticale mesophyll protoplasts, the dimeric Tat₂ (TAT 2-4) exhibited significantly greater cellular internalization than the monomeric Tat basic domain. Quantitatively, Tat₂ internalization was 1.6-fold higher than that of Tat monomer [1].
| Evidence Dimension | Cellular internalization (fluorescence uptake) |
|---|---|
| Target Compound Data | Tat₂ (dimer) internalization: 1.6-fold higher than Tat monomer |
| Comparator Or Baseline | Tat monomer (basic domain RKKRRQRRR) internalization: baseline (1.0) |
| Quantified Difference | 1.6-fold increase |
| Conditions | Triticale cv AC Alta mesophyll protoplasts; 10 min incubation; fluorescence microscopy/fluorimetry |
Why This Matters
The 1.6-fold increase in cellular entry directly translates to more efficient cargo delivery, reducing the required peptide concentration and minimizing off-target effects.
- [1] Chugh A, Eudes F. Translocation and nuclear accumulation of monomer and dimer of HIV-1 Tat basic domain in triticale mesophyll protoplasts. Biochim Biophys Acta - Biomembr. 2007;1768(3):419-426. doi:10.1016/j.bbamem.2006.11.012. View Source
